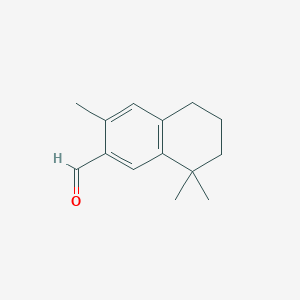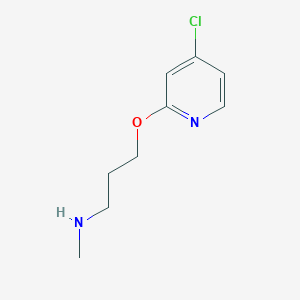
3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is an organic compound that features a pyridine ring substituted with a chlorine atom and an ether linkage to a propylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine typically involves the reaction of 4-chloropyridine with an appropriate alkylating agent. One common method is the nucleophilic substitution reaction where 4-chloropyridine is reacted with 3-chloropropylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds.
Aplicaciones Científicas De Investigación
3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloropyridin-2-yl)methanol: This compound shares the pyridine ring and chlorine substitution but differs in the functional group attached to the ring.
2-Chloro-4-pyridinylboronic acid: Another compound with a similar pyridine ring structure but with a boronic acid functional group.
Uniqueness
3-((4-Chloropyridin-2-yl)oxy)-N-methylpropan-1-amine is unique due to its specific combination of a pyridine ring, chlorine substitution, and an ether linkage to a propylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1346708-21-1 |
|---|---|
Fórmula molecular |
C9H13ClN2O |
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-(4-chloropyridin-2-yl)oxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-11-4-2-6-13-9-7-8(10)3-5-12-9/h3,5,7,11H,2,4,6H2,1H3 |
Clave InChI |
VGFONFCYLYOPAR-UHFFFAOYSA-N |
SMILES canónico |
CNCCCOC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


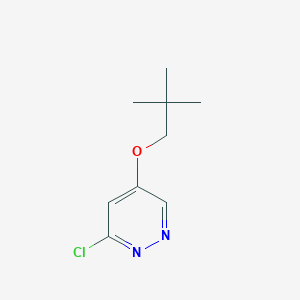
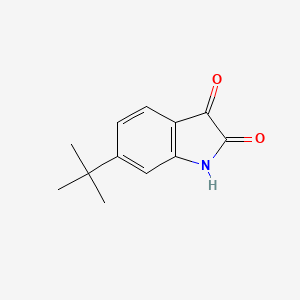

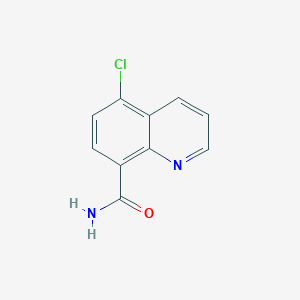



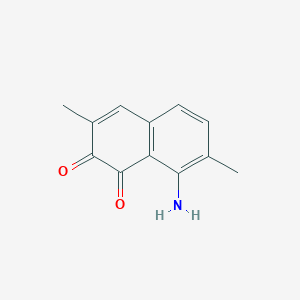

![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)

